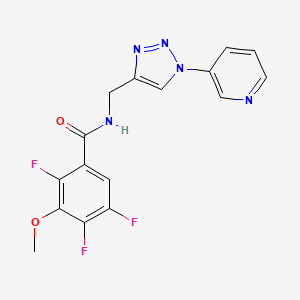

2,4,5-trifluoro-3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,4,5-trifluoro-3-methoxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O2/c1-26-15-13(18)11(5-12(17)14(15)19)16(25)21-6-9-8-24(23-22-9)10-3-2-4-20-7-10/h2-5,7-8H,6H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXINQVWQDOOARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,4,5-trifluoro-3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula: C₁₆H₁₄F₃N₄O₂

- Molecular Weight: 408.30 g/mol

- CAS Number: 2034519-95-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways.

1. Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of various enzymes. For instance, derivatives that include triazole rings have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival .

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines. For example:

- MCF7 (breast cancer): IC₅₀ = 3.79 µM

- SF-268 (brain cancer): IC₅₀ = 12.50 µM

- NCI-H460 (lung cancer): IC₅₀ = 42.30 µM .

These results suggest that the compound may act through apoptosis induction and cell cycle arrest.

Case Study 1: Antitumor Activity

In a study assessing the efficacy of this compound against human tumor xenografts, the compound significantly reduced tumor growth in mice models. The treatment led to a marked decrease in tumor volume compared to control groups, indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a possible therapeutic role in inflammatory diseases .

Comparative Efficacy Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs listed in , though direct pharmacological or physicochemical data are absent in the provided sources. Below is a comparative analysis based on substituent variations and core modifications:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

Core Modifications: Replacement of the benzamide core with benzothiazole (832674-14-3) or thienopyridine (832674-31-4) alters electronic properties and binding modes. Thienopyridine derivatives, for example, exhibit stronger π-π interactions in enzyme active sites .

Substituent Effects : Fluorine atoms in the target compound and analogs (e.g., tetrafluoropropoxy in 832674-14-3) improve membrane permeability but may increase toxicity risks.

Limitations of Available Data

The provided evidence lacks direct experimental data (e.g., IC₅₀ values, solubility, or crystallographic coordinates) for the target compound. Structural comparisons are inferred from substituent chemistry and analogous systems.

Recommendations for Further Study

- Synthetic Optimization : Explore fluorination patterns (e.g., 2,4,5-trifluoro vs. 3,4,5-trifluoro) to balance potency and toxicity.

- Crystallographic Analysis : Use SHELXL to resolve the target compound’s binding mode in co-crystals with biological targets.

- Biological Profiling : Compare the target’s kinase inhibition profile with analogs like 955314-84-8 , which contains a triazolo-thiadiazole motif linked to acetylcholinesterase inhibition in unrelated studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,5-trifluoro-3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide, and how can reaction efficiency be improved?

- Methodology : Begin with nucleophilic substitution of the trifluoromethyl and methoxy groups on the benzamide core, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole-pyridine moiety. Key parameters include:

- Solvent selection : Use DMF or acetonitrile for polar intermediates .

- Catalyst optimization : Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) for regioselective triazole formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethyl acetate/light petroleum ether) .

- Validation : Monitor reaction progress via TLC and confirm purity (>95%) by HPLC or NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology :

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC for carbons adjacent to fluorine (e.g., ³J coupling in trifluoromethyl groups) .

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) stretches .

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ with isotopic patterns for fluorine .

- Data conflict resolution : Cross-validate with computational tools (e.g., Gaussian for predicted NMR shifts) or repeat measurements under standardized conditions .

Q. How can X-ray crystallography be applied to resolve the compound’s solid-state structure, and what challenges arise during refinement?

- Methodology :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure solution : Employ SHELXT for direct methods or SHELXD for Patterson-based phasing .

- Refinement : Apply SHELXL with anisotropic displacement parameters for heavy atoms (e.g., fluorine) and constrain C-F bond lengths to 1.32–1.35 Å .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, triazole linker length) influence bioactivity in target validation studies?

- Methodology :

- SAR analysis : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with methyl or methoxy) .

- Biological assays : Test inhibition of kinases or receptors via IC₅₀ determination (e.g., fluorescence polarization assays) .

- Data interpretation : Use multivariate regression to correlate lipophilicity (ClogP) with activity .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with flexible ligand sampling and rigid receptor grids (e.g., ATP-binding pocket of kinases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

- Methodology :

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and bioavailability (%F) in rodent models .

- Metabolite identification : Use LC-HRMS to detect oxidative or hydrolytic degradation products .

- Statistical analysis : Apply Bland-Altman plots to reconcile discrepancies between assay platforms .

Q. What experimental approaches are recommended for studying polymorphism in this compound?

- Methodology :

- Crystallization screens : Use 96-well plates with varied solvents (e.g., ethanol, DMSO) and anti-solvents (e.g., water) .

- DSC/TGA : Identify polymorph transitions via endothermic peaks (ΔH fusion) and weight loss profiles .

- PXRD : Compare experimental patterns with Mercury-generated simulations for form identification .

Q. How can metabolic stability be enhanced through rational design without compromising target affinity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.